Cas no 933686-69-2 (2-(5-Aminopyrimidin-2-yl)acetic acid)

2-(5-Aminopyrimidin-2-yl)acetic acid is a pyrimidine derivative featuring both an amino group and a carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s structure allows for further derivatization, enabling its use in the development of biologically active molecules, particularly in medicinal chemistry. Its reactive sites facilitate coupling reactions, amide formations, or metal-catalyzed cross-couplings, enhancing its utility in constructing complex heterocyclic frameworks. The presence of the amino group also offers potential for hydrogen bonding interactions, which can be leveraged in drug design. This compound is valued for its purity, stability, and compatibility with standard synthetic protocols.
2-(5-Aminopyrimidin-2-yl)acetic acid structure
933686-69-2 structure
Product Name:2-(5-Aminopyrimidin-2-yl)acetic acid
CAS No:933686-69-2
MF:C6H7N3O2
MW:153.138680696487
MDL:MFCD16988206
CID:2618873
PubChem ID:82416984
Update Time:2025-05-23

2-(5-Aminopyrimidin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Aminopyrimidin-2-yl)acetic acid
    • 933686-69-2
    • CS-0458705
    • MDL: MFCD16988206
    • Inchi: 1S/C6H7N3O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1,7H2,(H,10,11)
    • InChI Key: SHYOUXPXKMGATQ-UHFFFAOYSA-N
    • SMILES: OC(CC1N=CC(=CN=1)N)=O

Computed Properties

  • Exact Mass: 153.053826475Da
  • Monoisotopic Mass: 153.053826475Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 89.1Ų

2-(5-Aminopyrimidin-2-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Advanced ChemBlocks
F-4355-1G
2-(5-Aminopyrimidin-2-yl)acetic acid
933686-69-2 96%
1G
$1,380 2023-09-15
Advanced ChemBlocks
F-4355-5G
2-(5-Aminopyrimidin-2-yl)acetic acid
933686-69-2 96%
5G
$4,830 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529372-1g
2-(5-Aminopyrimidin-2-yl)acetic acid
933686-69-2 98%
1g
¥17690.00 2024-04-24

Additional information on 2-(5-Aminopyrimidin-2-yl)acetic acid

Comprehensive Guide to 2-(5-Aminopyrimidin-2-yl)acetic acid (CAS No. 933686-69-2): Properties, Applications, and Industry Insights

2-(5-Aminopyrimidin-2-yl)acetic acid (CAS No. 933686-69-2) is a specialized pyrimidine derivative with significant relevance in pharmaceutical and biochemical research. This compound, characterized by its aminopyrimidine core and acetic acid side chain, serves as a versatile building block in drug discovery and organic synthesis. Its molecular structure, C6H7N3O2, offers unique reactivity, making it valuable for designing kinase inhibitors and nucleotide analogs.

In recent years, the demand for heterocyclic compounds like 2-(5-Aminopyrimidin-2-yl)acetic acid has surged due to their role in developing targeted therapies for chronic diseases. Researchers frequently search for "pyrimidine-based drug intermediates" or "CAS 933686-69-2 solubility," reflecting its importance in optimizing drug formulations. The compound’s hydrogen-bonding capacity and pH-dependent stability are critical for bioavailability enhancement, a hot topic in preclinical research.

From a synthetic perspective, 933686-69-2 is often utilized in cross-coupling reactions and peptide conjugations. Its primary amine group enables selective modifications, aligning with trends in "click chemistry" and "fragment-based drug design." Analytical techniques such as HPLC purity analysis and NMR characterization are essential for quality control, addressing common queries like "how to validate 2-(5-Aminopyrimidin-2-yl)acetic acid purity."

The compound’s applications extend to agrochemicals and material science, where its thermal stability (up to 200°C) is leveraged for polymer modifications. Environmental considerations also drive interest in "green synthesis of aminopyrimidines," with studies exploring catalyst-free routes for 933686-69-2 production. Regulatory compliance (e.g., REACH and GMP) further underscores its industrial viability.

Emerging trends highlight 2-(5-Aminopyrimidin-2-yl)acetic acid in proteolysis-targeting chimeras (PROTACs), answering search queries like "pyrimidine linkers in bifunctional molecules." Its logP value (~0.8) and aqueous solubility (>10 mg/mL) make it suitable for in vivo studies, a focal point for translational medicine platforms.

In summary, CAS 933686-69-2 bridges medicinal chemistry and industrial applications, with ongoing research addressing "scalable synthesis" and "structure-activity relationships." Its adaptability to high-throughput screening and combinatorial chemistry ensures sustained relevance in life sciences innovation.

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